2,3-dihydro-1H-indol-4-yl sulfurofluoridate
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Overview
Description
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives .
Scientific Research Applications
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
2,3-Dihydro-1H-indol-4-yl sulfurofluoridate can be compared with other indole derivatives, such as:
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Melatonin: A neurohormone regulating circadian rhythms and exhibiting antioxidant and anticancer activities.
Properties
Molecular Formula |
C8H8FNO3S |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-fluorosulfonyloxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8FNO3S/c9-14(11,12)13-8-3-1-2-7-6(8)4-5-10-7/h1-3,10H,4-5H2 |
InChI Key |
NLYGRKLHNCOJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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